

Unlocking Therapeutic Potential: A Comparative Docking Analysis of 3-Quinolinecarbonitrile Derivatives

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Compound of Interest

Compound Name: 3-Quinolinecarbonitrile

Cat. No.: B1294724

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A deep dive into the in-silico performance of **3-quinolinecarbonitrile** derivatives reveals their significant promise as potent inhibitors for a range of therapeutic targets. This guide offers a comparative overview of their molecular docking performance against various biological targets implicated in cancer, infectious diseases, and metabolic disorders, supported by experimental data and detailed protocols to inform future drug discovery endeavors.

The **3-quinolinecarbonitrile** scaffold is a privileged structure in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. Molecular docking studies have been pivotal in elucidating the binding interactions of its derivatives with various protein targets, providing a rational basis for the design of more potent and selective therapeutic agents. This guide synthesizes findings from multiple studies to present a comparative analysis of these derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

Data Presentation: A Comparative Look at Docking Performance

The following table summarizes the quantitative data from various comparative docking studies of **3-quinolinecarbonitrile** derivatives against prominent biological targets.

Derivative/Compound	Target Protein (PDB ID)	Docking Score (kcal/mol)	Binding Affinity (IC50, μ M)	Therapeutic Area	Reference
Tetrahydroquinoline-3-carbonitrile derivatives (IVa-j)	B-DNA (1BNA)	Not specified	Not specified	Anticancer	[1] [2]
Quinoline-3-carbonitrile derivative (QD4)	DNA gyrase	Good interaction	Not specified	Antibacterial	[3]
Pyrano[3,2-c]quinoline analogues (4a-b)	Topoisomerase IIB	Not specified	27.7 - 31.1 (for precursors 2a-c)	Anticancer	[4]
Quinoline-3-carbonitrile derivatives (7a, 7g, 7i, 7l, 7o)	DNA-gyrase (2xct)	Not specified	MIC: 12.5 - 25 μ g/mL	Antimicrobial	[5]
Arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives (2-5, 12, 13, 19, 32-34)	α -amylase	Not specified	3.42–15.14	Antidiabetic	[6]
Arylated tetrahydrobenzo[H]quinoline-3-carbonitrile	α -glucosidase	Not specified	0.65–9.23	Antidiabetic	[6]

derivatives

(2-5, 12, 13,
19, 32-34)

Benzo[h]quinoline derivative (1b, 4c)	CDK2, EGFR	Not specified	Not specified	Anticancer	[7]
Quinoline derivative (Compound 4)	HIV Reverse Transcriptase (4I2P)	-10.675	Not specified	Antiviral	[8]
Quinoline-3-carbaldehyde hydrazone derivative (3q6)	DNA topoisomerase IV (3FV5)	Not specified	MIC: 16 μ g/ml (against MRSA)	Antimicrobial	[9]
Substituted quinoline derivative (4f)	EGFR	Not specified	0.015 ± 0.001	Anticancer	[10]

Experimental Protocols

The methodologies employed in the cited studies for molecular docking are crucial for the reproducibility and validation of the results. Below are generalized protocols based on the literature.

Molecular Docking Simulation

A common workflow for molecular docking studies of **3-quinolinecarbonitrile** derivatives involves the following steps:

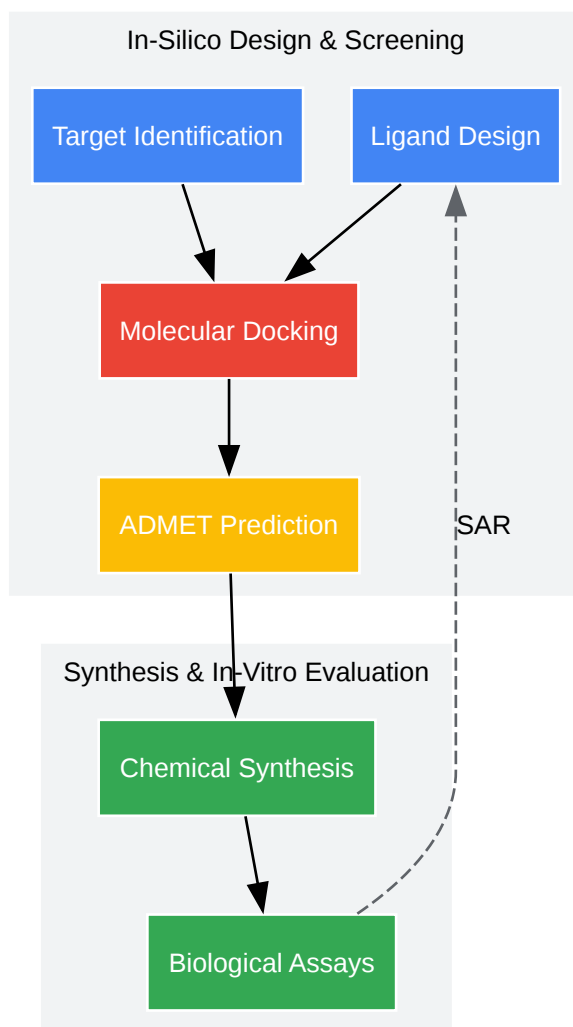
- **Protein Preparation:** The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The structure is subsequently minimized to relieve any steric clashes.

- **Ligand Preparation:** The 3D structures of the **3-quinolinecarbonitrile** derivatives are sketched using chemical drawing software and then optimized using appropriate force fields (e.g., MMFF94).
- **Docking Simulation:** Molecular docking is performed using software such as AutoDock Vina, Schrödinger's Glide, or Discovery Studio.[5] A grid box is defined to encompass the active site of the target protein. The docking algorithm then explores various conformations and orientations of the ligand within the active site to identify the most favorable binding pose.
- **Analysis of Results:** The results are analyzed based on the docking score or binding energy, which predicts the binding affinity of the ligand for the protein. The binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues are visualized and analyzed to understand the molecular basis of inhibition.

For instance, in the study of quinoline-3-carbonitrile derivatives as potential DNA-gyrase inhibitors, Accelrys Discovery Studio 2.5 was utilized for the docking studies against the DNA-gyrase protein (PDB: 2xct).[5] Similarly, for HIV reverse transcriptase inhibitors, docking was performed on the PDB structure 4l2P.[8]

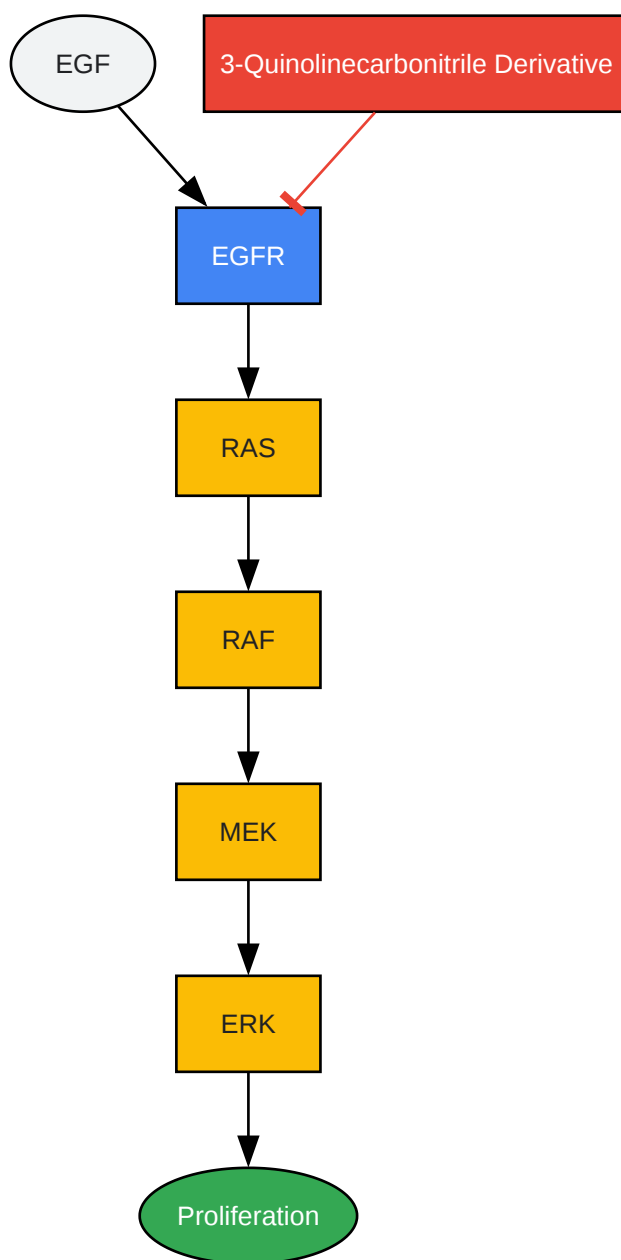
Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate a typical experimental workflow and a relevant signaling pathway.



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Caption: A typical workflow for the design and evaluation of **3-quinolinecarbonitrile** derivatives.



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Caption: Inhibition of the EGFR signaling pathway by a **3-quinolinecarbonitrile** derivative.

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